One relevant compound is (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, also known as Entacapone. This compound is classified as a catechol-O-methyltransferase (COMT) inhibitor and is used in the treatment of Parkinson's disease. [ [] ] It exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties. [ [] ]
Another relevant class of compounds are 2,5-dihydro-2-(2-nitrophenyl/4-nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines. These compounds contain both a thiophene and nitrophenyl group, similar to the target compound. They have been investigated for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). [ [] ]
The synthesis of 8-substituted-2,5-dihydro-2-(2-nitrophenyl/4-nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines is achieved by reacting 3-(2-nitrophenyl/4-nitrophenyl)-1-(2-thienyl)-2-propenone with 5-substituted-2-aminobenzenethiols in the presence of trifluoroacetic acid (TFA) as a catalyst in dry methanol. This method yielded products in the range of 60% to 75%. Alternatively, the reaction can be carried out by swirling the reactants in diethyl ether at room temperature, resulting in product yields ranging from 65% to 85%. [ [] ]
The molecular structure of (E)-ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, a precursor to Entacapone, has been determined. The molecule exhibits a planar conformation supported by intramolecular O—H⋯O and C—H⋯N contacts. In the crystal structure, strong classical intermolecular O—H⋯O hydrogen bonds and weak C—H⋯N contacts link the molecules into ribbons extending along []. [ [] ]
While the provided papers do not contain specific details about the molecular structure analysis of 8-substituted-2,5-dihydro-2-(2-nitrophenyl/4-nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines, it mentions that the synthesized compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [ [] ]
Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, works by blocking the enzyme responsible for breaking down levodopa, a precursor to dopamine. By inhibiting COMT, entacapone increases the amount of levodopa that reaches the brain, thereby enhancing the effectiveness of levodopa therapy in Parkinson’s disease. [ [] ]
The mechanism of action of the 8-substituted-2,5-dihydro-2-(2-nitrophenyl/4-nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines against bacteria and fungi is not discussed in the provided papers. Further research is needed to elucidate their specific targets and how they exert their antimicrobial effects. [ [] ]
Polymorphs C and D of Entacapone are characterized by their distinct infrared (IR) spectra and powder X-ray diffraction patterns. These techniques provide insights into their unique solid-state structures and physicochemical properties. [ [] ]
The provided papers mention that the synthesized 8-substituted-2,5-dihydro-2-(2-nitrophenyl/4-nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines were characterized using micro-estimation of C, H, N and 1H NMR, 13C NMR as well as mass spectral studies. [ [] ] These characterization techniques provide valuable information about the elemental composition, structure, and molecular weight of the synthesized compounds, but specific data about their physical and chemical properties is not available.
Entacapone, an acrylamide derivative, is a clinically used drug for the treatment of Parkinson's disease. It acts as a catechol-O-methyltransferase (COMT) inhibitor, preventing the breakdown of levodopa and increasing its availability to the brain. This helps to improve motor symptoms and reduce fluctuations in motor function in patients with Parkinson's disease. [ [] ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9